Field: Chemistry & Chemical Engineering.
Methods: A series of MnO x /γ-Al 2 O 3 catalysts were meticulously prepared using the precipitation-impregnation method.
Results: The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18.
Field: Chemistry.
Application: Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst.
Methods: In this study, the solid acids of zirconium metal solids fixed with various substances were studied.
Results: It was determined that zirconium metal catalysts with fixed Ti had the best activity.
Field: Organic Chemistry.
Application: Methyl 4-acetylbenzoate is used in the preparation of these compounds.
Methyl 4-acetyl-2-methylbenzoate is an organic compound classified as an aromatic ester. Its molecular formula is C11H12O3, and it features a methyl group, an acetyl group, and a benzoate structure. This compound is characterized by a distinctive aromatic ring, which contributes to its chemical properties and reactivity. The presence of the acetyl group enhances its potential for various
The general reaction for the esterification of this compound can be represented as follows:
where RCOOH is the carboxylic acid and R'OH is the alcohol.
Methyl 4-acetyl-2-methylbenzoate exhibits various biological activities. Studies have indicated that it possesses antimicrobial properties, making it relevant in pharmaceutical applications. Additionally, its derivatives have shown potential as anti-inflammatory agents. The compound's structure allows it to interact with biological targets, influencing cellular pathways and exhibiting pharmacological effects.
Several methods exist for synthesizing methyl 4-acetyl-2-methylbenzoate:
Methyl 4-acetyl-2-methylbenzoate has diverse applications:
Research on interaction studies involving methyl 4-acetyl-2-methylbenzoate has focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in nucleophilic substitution reactions makes it useful in synthesizing new compounds with desired biological activities. Studies have also explored its interactions with enzymes and receptors, providing insights into its mechanism of action .
Methyl 4-acetyl-2-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-acetylbenzoate | C10H10O3 | Lacks the methyl group at position 4 |
Methyl 3-acetylbenzoate | C10H10O3 | Acetyl group at position 3 instead of position 4 |
Methyl 4-bromoacetyl-2-methylbenzoate | C11H10BrO3 | Contains a bromine atom, enhancing reactivity |
Methyl 4-acetyl-2-methylbenzoate's unique combination of functional groups allows for specific reactivity patterns not found in its analogs. Its structural arrangement enables distinct interactions in biological systems, contributing to its potential therapeutic applications. This compound's balance of stability and reactivity makes it particularly valuable in synthetic organic chemistry compared to similar compounds that may lack certain functional characteristics or exhibit different reactivity profiles.